molecular formula C17H12BrClFN3O B7499512 N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide

N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide

Cat. No. B7499512
M. Wt: 408.6 g/mol
InChI Key: WAESNEQHIHTQKR-UHFFFAOYSA-N
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Description

N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide involves the inhibition of various cellular pathways. It has been shown to inhibit the activity of enzymes involved in cell proliferation and survival. This compound also inhibits the production of pro-inflammatory cytokines, which are responsible for inflammation and pain. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell proliferation and survival. This compound also inhibits the production of pro-inflammatory cytokines, which are responsible for inflammation and pain. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under various conditions and can be stored for long periods. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. In addition, this compound may have some toxicity and safety concerns, which need to be addressed before it can be used in clinical settings.

Future Directions

N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide has several potential applications in the field of medicine. Future research can focus on the development of novel synthetic methods for this compound, as well as the investigation of its properties and applications. This compound can be further studied for its potential therapeutic applications in cancer, inflammation, and pain management. In addition, the safety and toxicity of this compound can be further investigated to determine its suitability for clinical use. Overall, N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide is a promising compound that has the potential to be developed into a novel therapeutic agent.

Synthesis Methods

N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 4-chlorobenzyl bromide with 3-amino-1-(4-bromo-phenyl)-1H-pyrazole-4-carboxylic acid. The resulting product is then reacted with 2-fluorobenzoyl chloride to obtain the desired compound. Other methods involve the use of different reagents and reaction conditions.

Scientific Research Applications

N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClFN3O/c18-14-10-23(9-11-5-7-12(19)8-6-11)22-16(14)21-17(24)13-3-1-2-4-15(13)20/h1-8,10H,9H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAESNEQHIHTQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN(C=C2Br)CC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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